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molecular formula C7H6Cl2O2S B8487374 3-(2,5-Dichlorothiophen-3-yl)propanoicacid

3-(2,5-Dichlorothiophen-3-yl)propanoicacid

Cat. No. B8487374
M. Wt: 225.09 g/mol
InChI Key: OUPPTFALQMOJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048880

Procedure details

To a stirred solution of 3-(2,5-dichloro-3-thienyl)propanoic acid (5.0 g, 24.2 mmol) in CH2Cl2 (50 mL) was added oxalyl chloride (3.5 g, 27.5 mmol) and the mixture was heated at reflux temperature for 1 hour. After cooling, volatiles were removed by evaporation. To a stirred solution of the acid chloride in CH2Cl2 (125 mL) was added aluminum chloride (4.0 g, 30 mmol) at room temperature. After stirring for 20 min, aluminum chloride (4.5 g, 33.7 mmol) was added. The mixture was stirred for additional 1 hour at room temperature. The reaction mixture was poured into ice-water and the whole extracted with dichloromethane (100 mL×3). The combined organic layer was washed with brine (100 mL), dried over MgSO4 and concentrated in vacuo to give the subtitle compound as light yellow solids (4.52 g, 98% yield). The compound was used for next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Cl:12])=[CH:5][C:6]=1[CH2:7][CH2:8][C:9]([OH:11])=O.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Cl:1][C:2]1[S:3][C:4]([Cl:12])=[C:5]2[C:9](=[O:11])[CH2:8][CH2:7][C:6]=12 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1SC(=CC1CCC(=O)O)Cl
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
volatiles were removed by evaporation
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the whole extracted with dichloromethane (100 mL×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1SC(=C2C1CCC2=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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